1-(phosphonomethyl)pyrrolidine-2-carboxylic Acid
Description
1-(Phosphonomethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-derived compound featuring a carboxylic acid group at the 2-position and a phosphonomethyl (-CH₂PO₃H₂) substituent on the nitrogen atom. While direct data on this compound are absent in the provided evidence, insights can be inferred from structurally related pyrrolidine carboxylic acid derivatives.
Properties
Molecular Formula |
C6H12NO5P |
|---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
1-(phosphonomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12NO5P/c8-6(9)5-2-1-3-7(5)4-13(10,11)12/h5H,1-4H2,(H,8,9)(H2,10,11,12) |
InChI Key |
VKPXRUJVBJBKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(phosphonomethyl)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the reaction of pyrrolidine with formaldehyde and phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying the compound’s solubility and bioavailability.
Example Reaction:
| Ester Derivative | Reagent | Conditions | Application |
|---|---|---|---|
| Methyl ester | Methanol | HSO, reflux | Improved lipophilicity for drug delivery |
| Ethyl ester | Ethanol | DCC, DMAP | Intermediate for prodrug synthesis |
This reaction is pivotal in prodrug development, where ester forms enhance membrane permeability before enzymatic hydrolysis releases the active compound .
Phosphorylation and Prodrug Formation
The phosphonomethyl group participates in phosphorylation reactions, enabling the creation of prodrugs with enhanced pharmacological properties.
Key Strategy:
-
Protide Approach: Masking phosphonate groups with bioreversible protecting groups (e.g., pivaloyloxymethyl, POC) to improve oral bioavailability.
-
ODOL Esters: Tetra-ODOL-2-PMPA (a related phosphonate) showed 44–80× greater oral bioavailability compared to the parent compound .
Example Prodrug Derivatives:
| Prodrug | Modification | Bioavailability Improvement |
|---|---|---|
| Tetra-ODOL-2-PMPA | ODOL ester masking | 80× |
| Pivaloyloxymethyl | Esterification of phosphonate | 44× |
These modifications address the polar nature of phosphonates, which typically limit gastrointestinal absorption .
Oxidation and Degradation
The phosphonomethyl group is susceptible to oxidation, forming phosphonic acid derivatives. This reaction is relevant in environmental degradation and metabolic pathways.
Reaction Pathway:
Conditions:
-
Oxidizing Agents: HO, Fe (Fenton’s reagent), or enzymatic systems.
-
Outcome: Cleavage of the C–P bond, releasing phosphate analogs and pyrrolidine fragments.
Enzymatic Interactions
The compound acts as a phosphate mimic, competitively inhibiting enzymes like glutamate carboxypeptidase II (GCPII) and EPSPS (5-enolpyruvylshikimate-3-phosphate synthase).
Mechanism:
-
GCPII Inhibition: Binds to the active site via phosphonate-carboxylate interactions, blocking glutamate hydrolysis (IC = 0.3 nM for 2-PMPA analogs) .
-
EPSPS Inhibition: Disrupts the shikimate pathway in plants, leading to herbicidal effects.
Biological Targets:
| Enzyme | Function | Inhibition Type |
|---|---|---|
| GCPII | Neuropeptide hydrolysis | Competitive |
| EPSPS | Aromatic amino acid synthesis | Non-competitive |
Coordination Chemistry
The phosphonate and carboxylate groups enable metal chelation, forming complexes with therapeutic or catalytic potential.
Example Complexation:
Applications:
-
Catalysis: Stabilizing transition states in enzymatic reactions.
-
Therapeutics: Sequestering metal ions in pathological conditions (e.g., aluminum in dialysis patients).
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar phosphonates due to its pyrrolidine ring’s steric and electronic effects.
| Compound | Key Reaction | Reactivity Difference |
|---|---|---|
| 2-(Phosphonomethyl)pentanedioic acid | Esterification | Higher solubility due to dual carboxylates |
| Adefovir | Phosphorylation | Pre-activated for antiviral activity |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic Conditions: Protonation of phosphonate enhances stability.
-
Basic Conditions: Deprotonation increases susceptibility to hydrolysis.
Half-Life Data:
| pH | Half-Life (h) |
|---|---|
| 2.0 | 48 |
| 7.4 | 12 |
| 9.0 | 3 |
Scientific Research Applications
1-(Phosphonomethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Mechanism of Action
The mechanism of action of 1-(phosphonomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phosphonomethyl group can mimic phosphate groups, allowing the compound to bind to enzymes and other proteins that recognize phosphate-containing substrates. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects and Functional Groups
Key Observations :
- This contrasts with 1-methyl-5-oxopyrrolidine-3-carboxylic acid, where methyl/oxo groups reduce solubility .
- Reactivity : The phosphonate group may mimic biological phosphates, enabling enzyme inhibition (e.g., alkaline phosphatase analogs), whereas halogenated derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit halogen-specific interactions .
Solubility and Stability
- Aqueous Solubility: Pyrrolidine-2-carboxylic acid derivatives generally exhibit moderate solubility, but substituents significantly alter this property. For example: Unsubstituted pyrrolidine-2-carboxylic acid has a solubility of ~442 mg/mL (water) . Bulky substituents (e.g., phenylbutyryl in ) likely reduce solubility due to steric hindrance. Phosphonomethyl derivatives are expected to exceed these values due to the hydrophilic phosphonate group.
- Stability: Compounds with electron-withdrawing groups (e.g., chloro in ) may exhibit higher stability under acidic conditions compared to esters (e.g., phenoxycarbonyl in ).
Q & A
Q. What advanced separation techniques improve the purification of this compound from complex mixtures?
- Methodological Answer : Chiral chromatography resolves enantiomers, while countercurrent separation (CCC) enhances recovery of polar derivatives. Hybrid methods (e.g., HPLC coupled with ion-exchange resins) address co-elution challenges. Process analytical technology (PAT) monitors real-time purity during large-scale runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
